molecular formula C26H25NO B12905391 5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole CAS No. 111379-53-4

5-(But-3-en-1-yl)-3-(triphenylmethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12905391
CAS No.: 111379-53-4
M. Wt: 367.5 g/mol
InChI Key: ARWMEUYYIPZIAN-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a but-3-en-1-yl group and a trityl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of a β-keto ester with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Indole derivatives with enyne or diene substituents

Uniqueness

5-(But-3-en-1-yl)-3-trityl-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and the isoxazole ring structure

Properties

CAS No.

111379-53-4

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

5-but-3-enyl-3-trityl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C26H25NO/c1-2-3-19-24-20-25(27-28-24)26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h2,4-18,24H,1,3,19-20H2

InChI Key

ARWMEUYYIPZIAN-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CC(=NO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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